molecular formula C14H26N2O2S B6673688 N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide

Cat. No.: B6673688
M. Wt: 286.44 g/mol
InChI Key: OXWAFNRAGORNKY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide is a complex organic compound that features a cyclopropyl group, a hydroxy group, and a piperidine ring substituted with a 3-methylsulfanylpropyl group

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c1-19-10-2-7-16-8-5-11(6-9-16)13(17)14(18)15-12-3-4-12/h11-13,17H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWAFNRAGORNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(CC1)C(C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Methylsulfanylpropyl Group: This step involves the alkylation of the piperidine ring with a 3-methylsulfanylpropyl halide under basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using an oxidizing agent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting neurological disorders.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-(3-methylpropyl)piperidin-4-yl]acetamide: Similar structure but lacks the sulfanyl group.

    N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-cyclopropyl-2-hydroxy-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]acetamide is unique due to the presence of the 3-methylsulfanylpropyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

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